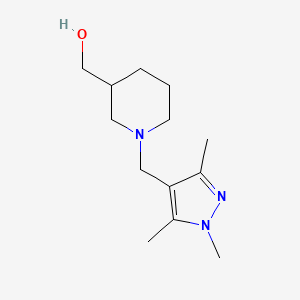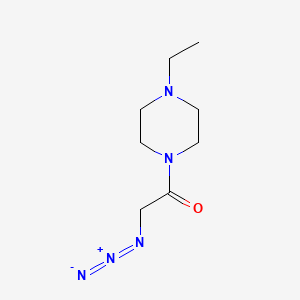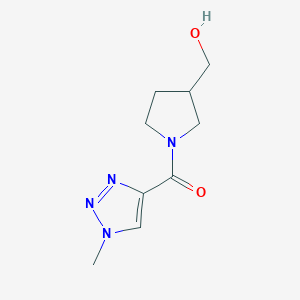
5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride
Overview
Description
5-bromo-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the CAS Number: 2418731-98-1 . It has a molecular weight of 314.05 and its IUPAC name is 5-bromo-2-(piperidin-4-yl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrN2.2ClH/c11-9-1-2-10(13-7-9)8-3-5-12-6-4-8;;/h1-2,7-8,12H,3-6H2;2*1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . and is stable under normal shipping temperatures .Scientific Research Applications
Synthesis of Deoxycytidine Kinase Inhibitors
A practical synthesis approach for a key intermediate, closely related to the target compound, in the preparation of potent deoxycytidine kinase (dCK) inhibitors was described. This synthesis process provides an economical alternative for producing compounds that could potentially inhibit dCK, an enzyme involved in nucleoside metabolism, which is a target for cancer therapy (Haiming Zhang et al., 2009).
Antibacterial Activity
Novel derivatives incorporating a structure similar to the target compound were synthesized and evaluated for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Toktam Afrough et al., 2019).
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
A method for obtaining pyrimido[4,5-e][1,3,4] thiadiazine derivatives from a compound structurally related to the target compound was explored, showcasing the chemical versatility and potential applications of such derivatives in various fields of chemistry (M. Rahimizadeh et al., 2007).
Development of Novel Azo Compounds
Research into the synthesis of novel azo compounds based on pyrimido[4,5-e][1,3,4]thiadiazine demonstrates the utility of related pyrimidine derivatives in creating compounds with potential applications in dyes and pigments (M. Nikpour et al., 2012).
Anti-inflammatory and Analgesic Activities
Studies on novel series of pyrimidine derivatives, including those structurally akin to the target compound, were synthesized and evaluated for their anti-inflammatory and analgesic activities. These findings suggest the potential therapeutic applications of such compounds in managing pain and inflammation (Anshu Chaydhary et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4.2ClH/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8;;/h5-6,8,11H,1-4H2,(H,12,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBZMNYBZFCJRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrCl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)



![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)
![1,1-dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B1474105.png)
![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)
![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1474108.png)




